
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Sulfasalazine, is a sulfonamide drug that is commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The drug is composed of two components: sulfapyridine and 5-aminosalicylic acid. The two components work together to reduce inflammation in the body. Sulfasalazine has been used for more than 60 years and has been found to be effective in the treatment of IBD and RA.
作用機序
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is not fully understood. However, it is believed that the drug works by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee also inhibits the activity of enzymes that are involved in the production of prostaglandins, which are known to be involved in inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been found to have a number of biochemical and physiological effects. The drug has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been found to inhibit the activity of enzymes that are involved in the production of prostaglandins. These effects result in a reduction in inflammation in the body.
実験室実験の利点と制限
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments. The drug is readily available and is relatively inexpensive. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is also easy to administer and has a well-established safety profile. However, there are some limitations to the use of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee in lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee can have variable effects on different cell types, which can make it difficult to interpret results from lab experiments.
将来の方向性
There are a number of future directions for research on 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. Finally, research is needed to better understand the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee and its effects on different cell types. This information could lead to the development of new drugs that are more effective in the treatment of inflammatory conditions.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is a sulfonamide drug that is commonly used in the treatment of IBD and RA. The drug has a well-established safety profile and has been found to be effective in reducing inflammation in the body. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments, but there are also some limitations to its use. Future research is needed to develop new formulations of the drug and to identify new therapeutic targets.
合成法
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee involves the reaction of sulfapyridine and 5-aminosalicylic acid. The reaction is carried out in the presence of a catalyst, which is usually sodium hydroxide. The reaction takes place in a solvent, which is usually water or ethanol. The reaction mixture is then filtered, and the resulting solid is washed with water and dried.
科学的研究の応用
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been extensively studied for its therapeutic effects in the treatment of IBD and RA. The drug has been found to be effective in reducing inflammation in the body and improving symptoms of these diseases. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and ankylosing spondylitis.
特性
製品名 |
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-12(2)14(9-11)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
InChIキー |
BGQCREKJUBZZAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



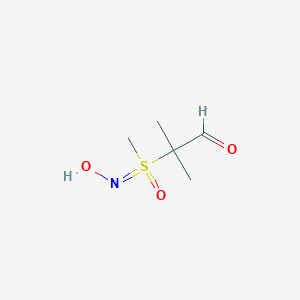
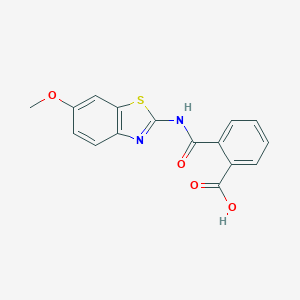

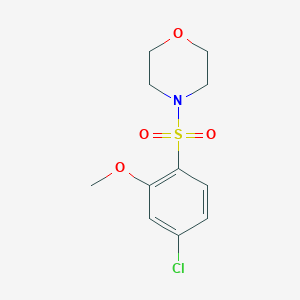
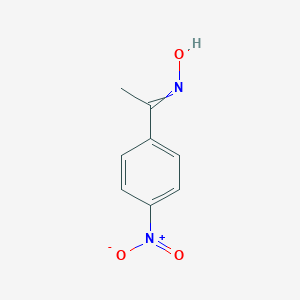
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
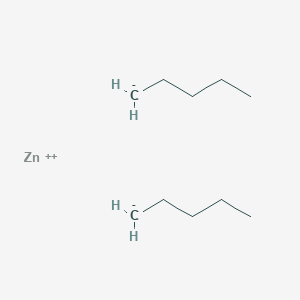

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
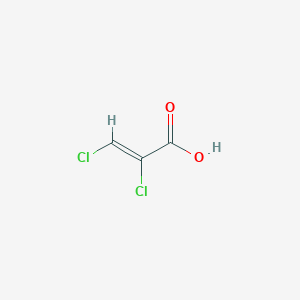

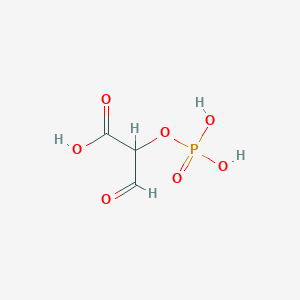
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
